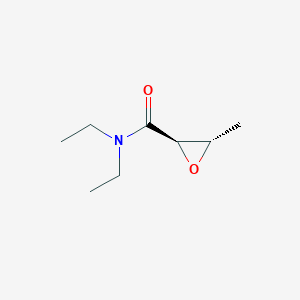
Tamarixinol
Übersicht
Beschreibung
Tamarixinol is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a flavonoid that is found in the bark of Tamarix gallica, a plant that is commonly found in the Mediterranean region. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of tamarixinol is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to inhibit the activity of various enzymes that are involved in the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. This compound has also been shown to have anticancer properties, which help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tamarixinol in lab experiments is that it is a natural compound, which means that it is less likely to have adverse side effects than synthetic compounds. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is that it is not as well-studied as some other natural compounds, which means that there is still much to learn about its potential therapeutic properties.
Zukünftige Richtungen
There are many potential future directions for the study of tamarixinol. One area of research could be the development of new drugs that are based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic properties. Finally, more research could be conducted to determine the safety and efficacy of this compound in humans, which could lead to the development of new treatments for various diseases.
Synthesemethoden
Tamarixinol can be synthesized using various methods, including extraction from the bark of Tamarix gallica and chemical synthesis. The most common method for extracting this compound is by using solvents such as methanol or ethanol. The bark is ground into a fine powder and then mixed with the solvent, which extracts the this compound. The extract is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Tamarixinol has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases such as arthritis and asthma. Additionally, this compound has been shown to have anticancer properties, making it a promising candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
3-methoxy-5-tricosylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-25-29(31)27-30(26-28)32-2/h25-27,31H,3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUVODVQILHYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152554 | |
| Record name | Tamarixinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119708-39-3 | |
| Record name | Tamarixinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119708393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamarixinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)








![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)


![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)